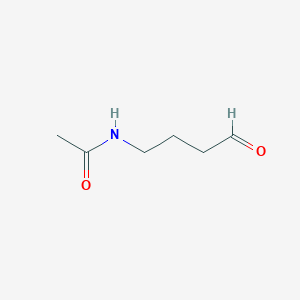
4-Acetamidobutanal
Cat. No. B1215530
Key on ui cas rn:
24431-54-7
M. Wt: 129.16 g/mol
InChI Key: DDSLGZOYEPKPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04044123
Procedure details


Dissolve 5 gms. of 4-acetamidobutyraldehyde diethyl acetal in 75 ml. of distilled water and 5 ml. of 1 N sulfuric acid. Allow the solution to stand at room temperature until the hydrolysis is complete as determined by thin layer chromatography. Neutralize the solution with sodium bicarbonate, then saturate the solution with sodium chloride and extract with chloroform. Distill the combined chloroform extracts to a residue comprising 4-acetamidobutyraldehyde, which can be used without further purification in the procedure of Example 7A.



Identifiers


|
REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][NH:8][C:9](=[O:11])[CH3:10])C.S(=O)(=O)(O)O>O>[C:9]([NH:8][CH2:7][CH2:6][CH2:5][CH:4]=[O:3])(=[O:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCCNC(C)=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve 5 gms
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand at room temperature until the hydrolysis
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Neutralize the solution with sodium bicarbonate, then saturate the solution with sodium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with chloroform
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distill the combined chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be used without further purification in the procedure of Example 7A
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NCCCC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
